molecular formula C16H17N3O6S2 B4563483 N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide

Cat. No.: B4563483
M. Wt: 411.5 g/mol
InChI Key: FXSCQBSGXACGIQ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H17N3O6S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.05587762 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds related to "N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide" have been investigated for their anticancer properties. New benzene sulfonamide derivatives have shown potent anticancer effects against MCF-7 breast carcinoma cell lines through molecular docking studies, indicating their potential as breast cancer therapeutics (H. Mohamed et al., 2022). Furthermore, novel thiosemicarbazone derivatives containing the benzimidazole moiety have demonstrated anti-malarial activity in vitro, showcasing their potential in treating other diseases as well (Saavani Malove Divatia et al., 2014).

Antioxidant Activity

Compounds derived from hydrazinecarbothioamide have exhibited excellent antioxidant activities. For instance, specific hydrazinecarbothioamides showed notable antioxidant activity using the DPPH method, which is critical in combating oxidative stress and could be beneficial in preventing or treating diseases associated with oxidative damage (Stefania-Felicia Barbuceanu et al., 2014).

Antihyperglycemic Effects

The antihyperglycemic activity of hydrazinecarbothioamides with a phenylsulfonyl group has been explored, indicating that these compounds can significantly lower blood glucose levels in streptozotocin-induced diabetic mice. This suggests their potential use in diabetes management, as they also influence oxidative stress markers, reducing malondialdehyde levels and normalizing glutathione levels (A. Aly et al., 2021).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2,5-dimethoxyphenyl)sulfonylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-22-11-4-6-13(23-2)15(8-11)27(20,21)19-18-16(26)17-10-3-5-12-14(7-10)25-9-24-12/h3-8,19H,9H2,1-2H3,(H2,17,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSCQBSGXACGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NNC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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